molecular formula C27H23FN2O3 B2647868 N-{1,4-dioxo-3-[(2-phenylethyl)amino]-1,4-dihydronaphthalen-2-yl}-N-[(4-fluorophenyl)methyl]acetamide CAS No. 355406-77-8

N-{1,4-dioxo-3-[(2-phenylethyl)amino]-1,4-dihydronaphthalen-2-yl}-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2647868
CAS No.: 355406-77-8
M. Wt: 442.49
InChI Key: SNPULDFVHOUJEE-UHFFFAOYSA-N
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Description

N-{1,4-dioxo-3-[(2-phenylethyl)amino]-1,4-dihydronaphthalen-2-yl}-N-[(4-fluorophenyl)methyl]acetamide is a naphthoquinone-derived acetamide compound featuring a 2-phenylethylamino substituent at position 3 and a 4-fluorophenylmethyl group at the acetamide nitrogen. cRIPGBM (N-[1,4-dihydro-1,4-dioxo-3-[(phenylmethyl)amino]-2-naphthalenyl]-N-[(4-fluorophenyl)methyl]-acetamide) demonstrates selective cytotoxicity in glioblastoma stem cells (GBM CSCs) with an EC50 of 0.22 μM, while sparing normal cells like human neural stem cells (EC50 = 1.7 μM) . This suggests that modifications to the naphthoquinone core and substituent groups significantly influence biological activity and selectivity.

Properties

IUPAC Name

N-[1,4-dioxo-3-(2-phenylethylamino)naphthalen-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O3/c1-18(31)30(17-20-11-13-21(28)14-12-20)25-24(29-16-15-19-7-3-2-4-8-19)26(32)22-9-5-6-10-23(22)27(25)33/h2-14,29H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPULDFVHOUJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=C(C=C1)F)C2=C(C(=O)C3=CC=CC=C3C2=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,4-dioxo-3-[(2-phenylethyl)amino]-1,4-dihydronaphthalen-2-yl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of 1,4-dihydronaphthalene-2,3-dione with 2-phenylethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with 4-fluorobenzylamine and acetic anhydride to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{1,4-dioxo-3-[(2-phenylethyl)amino]-1,4-dihydronaphthalen-2-yl}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex molecular structure characterized by the presence of a naphthalene core with various functional groups that contribute to its biological activity. Understanding its chemical properties is essential for elucidating its mechanisms of action and therapeutic potential.

Anticancer Activity

Several studies have reported the anticancer properties of compounds related to naphthalene derivatives. For instance, derivatives similar to N-{1,4-dioxo-3-[(2-phenylethyl)amino]-1,4-dihydronaphthalen-2-yl}-N-[(4-fluorophenyl)methyl]acetamide have shown significant cytotoxic effects against various cancer cell lines. These compounds often induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Properties

Research has demonstrated that naphthalene-based compounds exhibit antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways. Such properties make these compounds candidates for developing new antimicrobial agents .

Neuroprotective Effects

The neuroprotective potential of naphthalene derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Some studies suggest that these compounds may inhibit key enzymes involved in neurodegeneration or reduce oxidative stress in neuronal cells .

Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of a compound structurally related to this compound demonstrated significant cytotoxicity against breast cancer cell lines. The compound was shown to induce apoptosis via activation of caspase pathways and downregulation of anti-apoptotic proteins .

Study 2: Antimicrobial Activity

Another research project evaluated the antimicrobial efficacy of a series of naphthalene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the naphthalene structure enhanced antibacterial activity, suggesting that this compound could be developed into potent antimicrobial agents .

Mechanism of Action

The mechanism of action of N-{1,4-dioxo-3-[(2-phenylethyl)amino]-1,4-dihydronaphthalen-2-yl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

cRIPGBM (CAS 355406-76-7)

  • Structure: Differs from the target compound by having a benzylamino (phenylmethylamino) group at position 3 instead of a 2-phenylethylamino group.
  • Activity: Induces apoptosis in GBM CSCs with high selectivity (EC50 = 0.22 μM) and reduces tumor growth in mouse xenograft models at 50 mg/kg (twice daily) .
  • Selectivity: 8- to 16-fold higher potency against GBM cells compared to non-cancerous cells, attributed to the 4-fluorophenylmethyl group and naphthoquinone backbone .

N-[1,4-dihydro-1,4-dioxo-3-(p-phenetidino)-2-naphthyl]acetamide (Compound 2f)

  • Structure: Contains a p-phenetidino (4-ethoxyphenethylamino) group at position 3.
  • Spectroscopic Data : PMR spectra show distinct signals for the ethoxy group (δ = 1.38 ppm, triplet; δ = 4.0 ppm, quartet) and unresolved aromatic protons (δ = 6.7–7.2 ppm) .

Acetamide Derivatives with 4-Fluorophenylmethyl Groups

Fentanyl Analogs (e.g., Para-Chloroisobutyryl Fentanyl)

  • Structure : Piperidine-core compounds with 4-fluorophenylmethyl and phenylethyl groups (e.g., N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) .
  • Contrast: Despite shared substituents (4-fluorophenylmethyl, phenylethyl), the piperidine core vs. naphthoquinone backbone leads to divergent mechanisms (opioid vs. pro-apoptotic) .

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

  • Structure : Combines a naphthalene ring with a chloro-fluorophenylacetamide group.
  • Relevance : Demonstrates the role of halogenated aromatic rings in enhancing molecular interactions, though its biological activity remains uncharacterized in the evidence .

Other Structurally Related Compounds

Acetamide,N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-N-phenyl (CAS 4497-73-8)

  • Structure : Chlorine substitution at position 3 and a phenyl group instead of 4-fluorophenylmethyl.
  • Implications : The absence of fluorination may reduce metabolic stability compared to the target compound .

Comparative Data Table

Compound Name Core Structure Substituents (Position 3) Molecular Weight Key Activity (EC50/IC50) Selectivity Ratio (Cancer vs. Normal) Source
Target Compound Naphthoquinone 2-Phenylethylamino ~428* N/A N/A Hypothetical
cRIPGBM (CAS 355406-76-7) Naphthoquinone Benzylamino 428.5 0.22 μM (GBM CSCs) 8–16×
Para-Chloroisobutyryl Fentanyl Piperidine 4-Chlorophenyl ~426 Opioid agonist N/A
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Acetamide Naphthalenyl 314.8 Unreported N/A

*Estimated based on structural similarity to cRIPGBM.

Key Findings and Implications

  • Substituent Effects: The 2-phenylethylamino group in the target compound may enhance lipophilicity and target binding compared to benzylamino (cRIPGBM) or ethoxy-substituted analogs .
  • Core Structure: The naphthoquinone backbone is critical for pro-apoptotic activity, contrasting with the piperidine core in fentanyl analogs, which dictates opioid activity .
  • Fluorination: The 4-fluorophenylmethyl group improves metabolic stability and selectivity, as seen in cRIPGBM’s reduced toxicity to normal cells .

Biological Activity

N-{1,4-dioxo-3-[(2-phenylethyl)amino]-1,4-dihydronaphthalen-2-yl}-N-[(4-fluorophenyl)methyl]acetamide is a synthetic compound with potential biological significance. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a naphthalene core with various functional groups, including dioxo and acetamide moieties. The molecular formula is C20H18N2O4, with a molecular weight of 350.37 g/mol. Its structural complexity suggests potential interactions with biological targets, which are crucial for its activity.

Cytotoxicity

Recent studies have demonstrated significant cytotoxic activity of similar naphthoquinone derivatives against various cancer cell lines. For instance, a related compound showed enhanced potency compared to cisplatin against the MDA-MB-231 breast cancer cell line, indicating that structural modifications can lead to improved therapeutic profiles .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison to Cisplatin
5eMDA-MB-23115More potent
5fSUIT-225Less potent
5lHT-2910More potent

The mechanism of action for compounds similar to this compound often involves the induction of apoptosis in cancer cells. Studies indicate that these compounds can disrupt cellular processes leading to increased sub-G1 phase cell populations, a hallmark of apoptosis .

Antimicrobial Activity

In addition to cytotoxic effects against cancer cells, certain derivatives have shown promising antimicrobial activity. For example, compounds containing carboxamide moieties exhibited significant inhibitory effects against various bacterial strains, suggesting that structural analogs may possess broad-spectrum antimicrobial properties .

Study 1: Anticancer Efficacy

A study focused on a series of naphthoquinone-benzamide derivatives demonstrated that modifications to the phenyl group significantly affected cytotoxicity. The most effective compound in this series displayed IC50 values lower than those of standard chemotherapeutics in multiple cancer cell lines, indicating the potential for further development as an anticancer agent .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of related compounds against plant pathogens. The results indicated that certain derivatives had lower EC50 values than established treatments, highlighting their potential as alternatives in agricultural applications .

Q & A

Basic: What are the common synthetic routes for preparing N-{1,4-dioxo-3-[(2-phenylethyl)amino]-1,4-dihydronaphthalen-2-yl}-N-[(4-fluorophenyl)methyl]acetamide?

Answer:
A typical synthesis involves coupling reactions between functionalized naphthoquinone derivatives and substituted acetamide precursors. For example, a method analogous to uses lithium hydride in DMF as a base to facilitate nucleophilic substitution. Bromoacetamide intermediates (e.g., 2-bromo-N-(4-fluorobenzyl)acetamide) are reacted with amine-functionalized dihydronaphthalenone derivatives under controlled pH and temperature (25–50°C). Reaction progress is monitored via TLC, and products are isolated via ice-water precipitation followed by column chromatography. Structural validation employs IR (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (aromatic protons, NH signals), and CHN analysis .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Answer:
Optimization requires systematic variation of solvents, catalysts, and stoichiometry. For instance, replacing DMF with polar aprotic solvents like DMAc or DMSO may enhance solubility of intermediates. Catalytic bases (e.g., K₂CO₃ instead of LiH) could reduce side reactions. Microwave-assisted synthesis or flow chemistry may accelerate reaction times. Purity can be improved using recrystallization (e.g., toluene/ethyl acetate mixtures) or advanced chromatographic techniques (HPLC with C18 columns). Kinetic studies via in situ FTIR or NMR can identify rate-limiting steps .

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:
Core techniques include:

  • ¹H/¹³C-NMR : To confirm substituent positions (e.g., fluorophenyl CH₂ at δ ~4.5 ppm, aromatic protons in dihydronaphthalenone).
  • IR Spectroscopy : Amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) and quinone C=O stretches (~1680 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (e.g., [M+H]+ ion).
  • Elemental Analysis (CHN) : To verify stoichiometry .

Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?

Answer:
Single-crystal X-ray diffraction provides definitive bond lengths, angles, and dihedral angles. For example, in analogous acetamide derivatives ( ), dihedral angles between aromatic rings (e.g., 60.5° for naphthalene vs. substituted benzene) clarify spatial arrangements. Hydrogen-bonding networks (N–H···O) and packing motifs can also be visualized, aiding in understanding crystallinity and stability. Crystallization conditions (e.g., slow evaporation from toluene) must be optimized to obtain diffraction-quality crystals .

Basic: What biological targets or enzymes are associated with this compound?

Answer:
Similar naphthoquinone-acetamide hybrids () show activity against α-glucosidase (diabetes target) and acetylcholinesterase (neurodegenerative disease target). The fluorophenyl group may enhance blood-brain barrier penetration, while the quinone moiety enables redox cycling for anticancer effects. Preliminary assays (e.g., enzyme inhibition IC₅₀ values) guide target prioritization .

Advanced: How can in silico methods predict the compound’s mechanism of action?

Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzyme active sites. For α-glucosidase, the quinone may bind to catalytic residues (Asp214/Arg439 in human enzyme), while the acetamide moiety stabilizes hydrophobic pockets. MD simulations (GROMACS) assess binding stability over time. Pharmacophore modeling identifies critical features (e.g., hydrogen bond acceptors, aromatic rings) for QSAR studies .

Basic: What theoretical frameworks are relevant to studying this compound’s reactivity?

Answer:

  • Frontier Molecular Orbital (FMO) Theory : Predicts sites for electrophilic/nucleophilic attack using HOMO-LUMO gaps.
  • Hammett Substituent Constants : Correlates electronic effects (e.g., 4-fluorophenyl’s -I effect) with reaction rates.
  • DFT Calculations : Optimizes geometries and transition states for key reactions (e.g., amide bond formation) .

Advanced: How can conflicting biological data (e.g., varying IC₅₀ values across studies) be resolved?

Answer:
Discrepancies arise from assay conditions (pH, temperature) or cell line variability. Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial activity. Validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays). Meta-analyses of published data (e.g., RevMan) can identify trends .

Basic: What are the methodological challenges in assessing solubility and stability?

Answer:
The compound’s hydrophobicity (logP ~3.5) limits aqueous solubility. Use co-solvents (DMSO/PEG) or surfactants (Tween-80) for in vitro assays. Stability studies (HPLC at 25°C/40°C) track degradation under light, heat, or pH stress. Oxidative susceptibility (quinone moiety) requires argon-blanketed storage .

Advanced: How can structural modifications enhance bioavailability or reduce toxicity?

Answer:

  • Prodrug Design : Introduce ester groups for hydrolytic activation in vivo.
  • PEGylation : Improve solubility via polyethylene glycol conjugation.
  • Toxicophore Removal : Replace the 4-fluorophenyl group with less metabolically labile substituents (e.g., trifluoromethoxy).
    SAR studies should prioritize balancing potency and ADMET properties .

Basic: What safety protocols are recommended for handling this compound?

Answer:
Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation. For spills, neutralize with absorbent materials (vermiculite) and dispose as hazardous waste. First aid: Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Advanced: How can cross-disciplinary approaches (e.g., chemical biology, materials science) expand its applications?

Answer:

  • Chemical Biology : Tag with fluorescent probes (e.g., BODIPY) for cellular tracking.
  • Materials Science : Incorporate into metal-organic frameworks (MOFs) for controlled drug release.
  • Nanotechnology : Load into lipid nanoparticles to enhance tumor targeting .

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